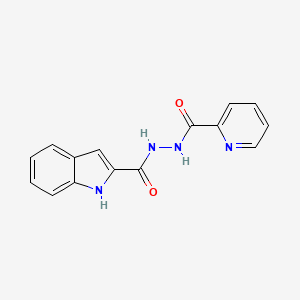![molecular formula C25H25N7O B12459229 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12459229.png)
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with phenylamino groups and a glycinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is formed by the reaction of cyanuric chloride with aniline derivatives.
Introduction of the Glycinamide Moiety: The glycinamide moiety is introduced by reacting the triazine derivative with 3,5-dimethylphenylglycine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products may exhibit different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide include:
2,4,6-tris(phenylamino)-1,3,5-triazine: A triazine derivative with three phenylamino groups.
2,4-bis(phenylamino)-6-(2-hydroxy-4-methoxyphenyl)-1,3,5-triazine: A triazine derivative with phenylamino and hydroxy-methoxyphenyl groups.
Diethylhexyl butamido triazone: A triazine derivative used as a UV absorber.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide is unique due to its specific substitution pattern and the presence of the glycinamide moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C25H25N7O |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H25N7O/c1-17-13-18(2)15-21(14-17)27-22(33)16-26-23-30-24(28-19-9-5-3-6-10-19)32-25(31-23)29-20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,27,33)(H3,26,28,29,30,31,32) |
Clé InChI |
FRNGQULQXBHNJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B12459146.png)
![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide; bis(butenedioic acid)](/img/structure/B12459151.png)
![4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12459161.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12459164.png)
![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12459165.png)
![5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B12459167.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12459170.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B12459176.png)

![4-(Chloromethyl)-1'-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'-one](/img/structure/B12459200.png)

![3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459205.png)
![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459209.png)

